Ethyl 2-oxooctahydropentalene-3a-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxooctahydropentalene-3a-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an ester, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxooctahydropentalene-3a-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-oxooctahydropentalene-3a-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-oxooctahydropentalene-3a-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate
- Ethyl 2-oxo-2H-pyrano[2,3-b]quinoline-3-carboxylate
Uniqueness
Ethyl 2-oxooctahydropentalene-3a-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 2-oxooctahydropentalene-3a-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.
This compound is a derivative of octahydropentalene, characterized by the presence of a carbonyl group and an ethyl ester functional group. The molecular formula is , and it has been synthesized through various methods, including cyclization reactions involving appropriate precursors.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its cytotoxic effects against cancer cell lines. The following sections detail specific studies that highlight its mechanisms of action and efficacy.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL-60) cells.
-
HepG2 Cell Line :
- A study reported that compounds derived from this compound exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .
- Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells .
-
HL-60 Cell Line :
- This compound induced apoptosis in HL-60 cells through a mechanism involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
- The compound significantly increased intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This shift alters mitochondrial membrane potential, leading to cell death .
- Calcium and ROS Modulation : Increased intracellular calcium levels and ROS production have been shown to play pivotal roles in triggering apoptotic pathways, suggesting that this compound may act as a pro-apoptotic agent through these mechanisms .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | HepG2 | 1.38 - 3.21 | Apoptosis via p53/Bax pathway |
Study 2 | HL-60 | 23.5 | Caspase activation and ROS generation |
Properties
IUPAC Name |
ethyl 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSZXZQFBSDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450435 | |
Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180573-21-1 | |
Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.